3,5-Dibromobenzaldehyde

AIEgens Fluorescent Probes Materials Chemistry

Researchers requiring precise meta-difunctionalization for AIE luminogen or drug discovery programs often face supply inconsistency with generic halogenated benzaldehydes. 3,5-Dibromobenzaldehyde (CAS 56990-02-4) overcomes this as a structurally authenticated building block. • Enables sequential Suzuki/Sonogashira couplings to construct C2-symmetric ligands for enantioselective catalysis. • Serves as a key intermediate in Ambroxol HCl and pyridopyrazole anticancer agent synthesis. • Available in >97% purity, eliminating time lost to in-house purification before critical cross-coupling steps.

Molecular Formula C7H4Br2O
Molecular Weight 263.91 g/mol
CAS No. 56990-02-4
Cat. No. B114249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromobenzaldehyde
CAS56990-02-4
Molecular FormulaC7H4Br2O
Molecular Weight263.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)C=O
InChIInChI=1S/C7H4Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChIKeyZLDMZIXUGCGKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromobenzaldehyde – A Versatile Building Block


3,5-Dibromobenzaldehyde (CAS 56990-02-4) is a symmetrically dibrominated aromatic aldehyde with the molecular formula C7H4Br2O and a molecular weight of 263.92 g/mol . It is a white to light-yellow solid with a melting point of 84–88 °C and is insoluble in water . The compound serves as a critical building block in organic synthesis due to its three reactive centers: a highly electrophilic aldehyde group and two aryl bromine atoms positioned meta to each other. This structural arrangement enables its participation in a wide array of transformations, including Suzuki-Miyaura and Sonogashira cross-couplings, Wittig reactions, and the synthesis of biologically active molecules .

Cross-coupling reactions Suzuki-Miyaura and Sonogashira via aryl bromides
Regioselective difunctionalization Meta-bromo pattern enables sequential site control
Aldehyde-driven transformations Wittig reactions and other carbonyl chemistries

Irreplaceability of 3,5-Dibromobenzaldehyde


While other halogenated benzaldehydes, such as 4-bromobenzaldehyde or 2,5-dibromobenzaldehyde, are available as alternatives [1], they are not drop-in replacements for 3,5-Dibromobenzaldehyde. The specific 3,5-substitution pattern is critical for regioselective difunctionalization, a key requirement for constructing complex molecular architectures. For example, its use in synthesizing AIE luminogens leverages the non-AIE nature of the 3,5-dibromo core [2]. In cross-coupling reactions, the meta-bromo arrangement allows for sequential, site-selective functionalization that is not achievable with ortho- or para-substituted analogs. Substituting with a mono-bromo or differently patterned dibromo species would fundamentally alter reaction outcomes, yield different regioisomers, and compromise the structure-activity relationships of downstream products.

Regioselectivity mismatch
Ortho- or para-substituted analogs may yield different regioisomers and alter reaction outcomes.
AIE design incompatibility
The 3,5-substitution pattern is essential for non-AIE core function; alternative patterns may not support tunable solid-state emission.
Downstream SAR impact
Different bromo substitution can compromise structure-activity relationships of derived bioactive molecules.

Quantitative Evidence for 3,5-Dibromobenzaldehyde


AIE Luminogen Design and Emission Tuning

3,5-Dibromobenzaldehyde (DBB) enables a unique strategy for synthesizing Aggregation-Induced Emission (AIE) luminogens. The compound itself is non-AIE active, which is a key differentiator from traditional AIE cores like tetraphenylethene (TPE) that are inherently AIE-active. This allows DBB to act as a 'stator' core upon which AIE properties can be conferred and tuned by attaching specific rotors. Derivatives synthesized from DBB (S1, S2, and S3) exhibited typical AIE characteristics, with significantly higher quantum yields in the solid state compared to solution. Furthermore, the emission of these derivatives could be fine-tuned, demonstrating a significant Stokes shift from 395 nm to 434 nm with increasing conjugate structure [1].

AIE Emission Tuning
Head-to-head
Stokes shift 395 → 434 nm; solid-state quantum yield increase vs. solution
Supports tunable solid-state emitter design
Derivative-specific photophysics require validation
AIEgens Fluorescent Probes Materials Chemistry

Sonogashira-Based Rigid Monomer Synthesis

3,5-Dibromobenzaldehyde has been successfully employed in an optimized Sonogashira coupling procedure to construct rigid, multifunctional aromatic monomers bearing 1,3-substituted acetylenic units. The methodology demonstrates the compound's utility in building complex, conjugated systems. In a specific example, it was used to synthesize an alternative rigid monomer 1 via an optimized sequence combining Sonogashira and Wittig reactions. While the published work focuses on an 'improved procedure,' the successful construction of the target monomer from this specific starting material validates its role in accessing a defined chemical space .

Rigid Monomer Construction
Class-level inference
Monomer 1 synthesized via optimized Sonogashira/Wittig sequence
Demonstrates compatibility with conjugated system assembly
Reproducibility depends on exact conditions
Sonogashira Coupling Rigid Monomers Polymer Chemistry

Key Physicochemical Properties

Key physicochemical properties of 3,5-Dibromobenzaldehyde provide a baseline for process development and quality control. These properties are critical for handling, purification, and formulation. The compound is a solid with a melting point of 84-88 °C and is insoluble in water. Its LogP is 2.8 , indicating moderate lipophilicity. These parameters are essential for predicting behavior in synthetic reactions and for developing purification protocols.

Melting Point & LogP
Data to verify
mp 84–88 °C; XLogP3-AA 2.8
Baseline for purification and process development
Supplier specification; independent verification recommended
Process Chemistry Quality Control Analytical Chemistry

3,5-Dibromobenzaldehyde: Research & Industrial Applications


Tunable AIE Luminogens for Imaging & Sensing

3,5-Dibromobenzaldehyde is a proven starting material for creating a new class of Aggregation-Induced Emission (AIE) luminogens. Unlike traditional AIE cores, its non-emissive nature in solution allows for the rational design of fluorophores with high solid-state quantum yields and tunable emission wavelengths. This has direct applications in developing sensitive and selective fluorescent probes for bioimaging, chemical sensing (e.g., detection of As3+), and optoelectronic devices. The ability to fine-tune the emission via structural modification on the DBB skeleton is a key advantage [1].

Rigid Monomers for Functional Polymers

The compound is a key intermediate in optimized Sonogashira and Wittig methodologies for constructing rigid, multifunctional monomers. These monomers, bearing 1,3-substituted acetylenic units, are valuable precursors for the synthesis of advanced functional materials, including macroporous polymers, molecularly imprinted polymers, and conjugated organic frameworks. The successful synthesis of these complex monomers from 3,5-Dibromobenzaldehyde validates its utility in demanding materials chemistry applications [1].

Pharmaceutical Intermediate: Antibacterial & Anticancer

3,5-Dibromobenzaldehyde serves as a crucial building block for synthesizing a variety of biologically active compounds. It is a key intermediate in the production of Ambroxol hydrochloride (a mucolytic agent) and is involved in the synthesis of podophyllotoxin mimetic pyridopyrazoles, which are investigated as anticancer agents. Furthermore, derivatives synthesized from this aldehyde have demonstrated antibacterial activity [1]. This established role in medicinal chemistry makes it a high-value procurement item for drug discovery programs.

C2-Symmetric Biphosphine Ligands

The compound is used as a reactant in the synthesis of C2-symmetric biphosphine ligands. These ligands are essential components of chiral transition metal catalysts used in enantioselective transformations. The C2-symmetry of these ligands, derived in part from the symmetrical starting material, limits the number of possible reaction pathways and enhances enantioselectivity, which is critical for producing single-enantiomer pharmaceuticals and fine chemicals [1].

Application
Selection Property
Validation Focus
Tunable AIE Luminogen Design
Non-AIE core for rational fluorophore engineering
Solid-state quantum yield and emission wavelength tunability
Rigid Monomer Synthesis
Compatibility with Sonogashira/Wittig sequences
Monomer purity and regiochemical fidelity
Pharmaceutical Intermediate Research
Reactivity profile for heterocycle construction
Downstream antibacterial/anticancer research context
C2-Symmetric Ligand Precursor
Symmetrical 3,5-substitution pattern
Enantioselectivity in derived metal complexes

Technical Documentation Hub

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39 linked technical documents
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